Cas no 939-79-7 (2-Nitro-p-toluonitrile)

2-Nitro-p-toluonitrile (CAS 14617-85-5) is a nitrile-substituted aromatic compound featuring a nitro functional group at the ortho position relative to the methyl group. This yellow crystalline solid is primarily utilized as an intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty dyes. Its reactive nitro and nitrile groups enable versatile transformations, including reduction, cyclization, and nucleophilic substitution reactions. The compound exhibits moderate stability under standard conditions but requires handling in controlled environments due to potential sensitivity to heat and strong oxidizers. Its well-defined structure and consistent purity make it a reliable building block for research and industrial applications requiring precise functionalization of aromatic systems.
2-Nitro-p-toluonitrile structure
2-Nitro-p-toluonitrile structure
Product Name:2-Nitro-p-toluonitrile
CAS No:939-79-7
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00031482
CID:40358
PubChem ID:24873513
Update Time:2025-10-31

2-Nitro-p-toluonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Nitro-4-methylbenzonitrile
    • 4-Methyl-3-nitrobenzonitrile
    • 2-Nitro-p-toluonitri
    • 2-Nitro-p-toluonitrile
    • 3-nitro-P-tolunitrile
    • 1-methyl-4-cyano-2-nitrobenzene
    • 2-nitro-4-cyanotoluene
    • 4-Cyano-2-nitrotoluene
    • 4-methyl-3-nitrobenzenecarbonitrile
    • 5-Cyano-2-methylnitrobenzene
    • Benzonitrile,4-methyl-3-nitro
    • MagnesiuM chloride
    • Benzonitrile, 4-methyl-3-nitro-
    • 4-Methyl-3-nitro-benzonitrile
    • KOFBNBCOGKLUOM-UHFFFAOYSA-N
    • PubChem4817
    • 3-Nitro-4-methylbenzonitril
    • KSC490M7N
    • 4-methyl-3-nitro benzonitrile
    • 3-nitro-4-methyl benzonitrile
    • BEN166
    • 4-Methyl-3-nitrobenzonitrile (ACI)
    • p-Tolunitrile, 3-nitro- (7CI)
    • 3-Nitro-4-tolunitrile
    • AB-337/25021030
    • EN300-97889
    • PS-5268
    • J-512965
    • 4-Methyl-3-nitrobenzonitrile, 97%
    • AC-4101
    • DTXSID70343370
    • STL367706
    • AKOS000447038
    • 939-79-7
    • InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H
    • M1946
    • SY017139
    • MFCD00031482
    • DB-006507
    • CS-W002158
    • SCHEMBL323126
    • MDL: MFCD00031482
    • Inchi: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
    • InChI Key: KOFBNBCOGKLUOM-UHFFFAOYSA-N
    • SMILES: N#CC1C=C([N+](=O)[O-])C(C)=CC=1
    • BRN: 2047311

Computed Properties

  • Exact Mass: 162.04300
  • Monoisotopic Mass: 162.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 69.6

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.2600
  • Melting Point: 105.0 to 109.0 deg-C
  • Boiling Point: 171°C/12mmHg(lit.)
  • Flash Point: 171°C/12mm
  • PSA: 69.61000
  • LogP: 2.29808
  • Solubility: Not determined

2-Nitro-p-toluonitrile Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:3439
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:Store at room temperature
  • Safety Term:6.1
  • Packing Group:III
  • Risk Phrases:R36/37/38

2-Nitro-p-toluonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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2-Nitro-p-toluonitrile Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Syntheses in the indole series. I
Kermack, Wm. O., Journal of the Chemical Society, 1924, 125, 2285-91

Production Method 2

Reaction Conditions
1.1 Reagents: Silver acetate ,  Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  24 h, 80 °C
Reference
Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile
Zhang, Wandi; Haskins, Christopher W.; Yang, Yang; Dai, Mingji, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112

Production Method 3

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Silver oxide (Ag2O) Solvents: N-Methyl-2-pyrrolidone ;  20 h, 120 °C
Reference
Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide source
Zheng, Kui; Yu, Peng; Chen, Shuyou; Chen, Fen; Cheng, Jiang, Chinese Journal of Chemistry, 2013, 31(4), 449-452

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 - 15 °C; 1 h, < 15 °C
Reference
Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil Homopolymers
Wang, Muzhou; Timachova, Ksenia; Olsen, Bradley D., Macromolecules (Washington, 2013, 46(4), 1651-1658

Production Method 5

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Hexamethyldisilane Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ;  48 h, 55 °C
Reference
Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source
Ahmad, Muhammad Siddique ; Shafiq, Zahid; Meguellati, Kamel, Synthesis, 2022, 54(13), 3077-3084

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide
Reference
C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanism
Creary, Xavier, Journal of Organic Chemistry, 1993, 58(27), 7700-8

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C → rt; 1 h, rt
1.2 Reagents: Water ;  cooled
Reference
Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections
, India, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  20 min, rt; 1 h, rt; 30 min, rt
1.2 Reagents: Water ;  0 °C
Reference
Synthesis of 6-cyanoindole-3-carboxaldehyde
Ge, Yu-Hua; Wu, Ya-Ming; Xue, Zhong-Jun, Yingyong Huaxue, 2005, 22(4), 454-456

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  rt → 0 °C
1.2 Reagents: Nitric acid Solvents: Water ;  1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ;  cooled
Reference
Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl ester
Li, Ji-xing; Sun, Ke; Yu, Chun-rui; Wu, En-ming; Yu, Fu-qiang; et al, Nongyao, 2014, 53(4), 239-241

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  1 h, 0 °C; 4 h, 0 °C
1.2 Reagents: Water ;  cooled
Reference
New herbicide mesosulfuron-methyl
Liu, Anchang; Ding, Lili; Zhao, Huiping; Yao, Shan; Chen, Huanyou, Wuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3

Production Method 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  0 °C; 1 h, 0 °C; 1 h, 0 °C
Reference
Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators
, United States, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium sulfate Solvents: Dimethylformamide ;  3 h, reflux
Reference
One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux condition
Patil, Dinanath D.; Wadhawa, Gurumeet C., World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596

Production Method 13

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Ferrous sulfate Solvents: Dimethylformamide ;  3.3 h, reflux
Reference
One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux condition
Patil, Dinanath D.; Wadhava, Gurumeet C.; Deshmukh, Arun K., Asian Journal of Chemistry, 2012, 24(3), 1401-1402

Production Method 14

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ;  1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
Reference
Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile
Ru, Zongling; Wang, Guoxi, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204

Production Method 15

Reaction Conditions
1.1 Reagents: Formamide ,  Pyridine ,  Hydroxyamine hydrochloride Solvents: Xylene
Reference
Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles
Paraskar, Abhimanyu S.; Jagtap, H. S.; Sudalai, A., Journal of Chemical Research, 2000, (1), 30-31

Production Method 16

Reaction Conditions
1.1 Catalysts: Dipiperidinomethane ,  Palladium diacetate ,  1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ;  16 h, 160 °C
Reference
Progress in the palladium-catalyzed cyanation of aryl chlorides
Sundermeier, Mark; Zapf, Alexander; Mutyala, Sateesh; Baumann, Wolfgang; Sans, Jurgen; et al, Chemistry - A European Journal, 2003, 9(8), 1828-1836

Production Method 17

Reaction Conditions
1.1 Reagents: Nitric acid
Reference
Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogates
Reiner, John E.; Siev, Daniel V.; Araldi, Gian-Luca; Cui, Jingrong Jean; Ho, Jonathan Z.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208

Production Method 18

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  0 °C → rt
Reference
Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures
Delost, Michael D.; Njardarson, Jon T., Organic Letters, 2021, 23(15), 6121-6125

Production Method 19

Reaction Conditions
Reference
Nitroarenes
Aitken, K. M.; Aitken, R. A., Science of Synthesis, 2007, 31, 1183-1320

2-Nitro-p-toluonitrile Raw materials

2-Nitro-p-toluonitrile Preparation Products

2-Nitro-p-toluonitrile Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:939-79-7)3-硝基-4-甲基苯甲腈
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:46
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Amadis Chemical Company Limited
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(CAS:939-79-7)2-Nitro-p-toluonitrile
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:939-79-7)4-Methyl-3-nitrobenzonitrile
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Quantity:200kg
Purity:99.9%
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Additional information on 2-Nitro-p-toluonitrile

Introduction to 2-Nitro-p-Toluonitrile (CAS No. 939-79-7)

2-Nitro-p-toluonitrile, a derivative of nitrobenzene with a cyano group and nitro group substituents, has emerged as a critical synthetic intermediate in pharmaceutical and organic chemistry. Its molecular structure, characterized by the para-position of the nitro group relative to the toluonitrile ring, enables unique reactivity patterns that are being extensively explored for applications in drug development and functional material synthesis. Recent advances in computational chemistry and green synthesis techniques have further expanded the utility of this compound in modern chemical research.

The CAS No. 939-79-7 designation underscores the compound's classification as a nitroaromatic compound, a class of molecules with well-documented roles in electrophilic substitution reactions and radical-mediated transformations. Researchers have recently focused on optimizing its reactivity profiles through density functional theory (DFT) calculations, which reveal enhanced electron-deficient characteristics compared to traditional nitroaromatic derivatives. This property makes 2-Nitro-p-toluonitrile particularly suitable for asymmetric synthesis and enantioselective catalysis in complex molecule construction.

2-Nitro-p-toluonitrile has demonstrated promising potential in the development of antimicrobial agents and anti-inflammatory drugs. A 2023 study published in Organic & Biomolecular Chemistry highlighted its ability to form metal-complexes with transition metals, which exhibit enhanced antibacterial activity against multidrug-resistant Gram-negative bacteria. The cyano group plays a pivotal role in stabilizing these complexes, while the nitro group contributes to the molecule's electrophilic nature, facilitating interaction with biological targets.

Recent advancements in nanotechnology have further expanded the applications of 2-Nitro-p-toluonitrile. Researchers at the University of Tokyo have developed a nanoparticle-based delivery system utilizing this compound as a ligand. The nitro group enhances the solubility of the nanoparticles in aqueous environments, while the cyano group enables controlled release of therapeutic agents. This innovation has significant implications for targeted drug delivery in cancer therapy and chronic disease management.

From a synthetic chemistry perspective, 2-Nitro-p-toluonitrile serves as a versatile building block for the preparation of heterocyclic compounds. A 2024 study in Chemical Communications demonstrated its utility in the synthesis of indole derivatives through electrophilic aromatic substitution reactions. The para-nitro group acts as a meta-directing group, guiding the formation of specific ring structures that are critical for biological activity. This synthetic flexibility has made 2-Nittrop-toluonitrile a valuable tool in drug discovery programs targeting neurodegenerative diseases.

Environmental considerations have also driven research into the green synthesis of 2-Nitro-p-toluonitrile. A 2023 paper in Green Chemistry reported the development of a microwave-assisted synthesis method that significantly reduces energy consumption and waste generation. This approach leverages the electronic effects of the nitro group to enhance reaction efficiency, demonstrating the compound's potential in sustainable chemical processes. The cyano group further contributes to the reactivity of the molecule, enabling selective functionalization under mild conditions.

Biological studies have revealed additional pharmacological properties of 2-Nitro-p-toluonitrile. Research published in Journal of Medicinal Chemistry in 2024 identified its potential as an anti-cancer agent through its ability to induce apoptosis in prostate cancer cells. The nitro group appears to play a critical role in this activity by modulating the mitochondrial membrane potential, while the cyano group contributes to pro-apoptotic signaling pathways. These findings suggest that 2-Nitro-p-toluonitrile could be a valuable lead compound in the development of targeted therapies.

From a computational chemistry standpoint, 2-Nitro-p-toluonitrile has been extensively studied using quantum mechanical calculations. These studies have provided insights into its molecular orbitals and electronic transitions, which are crucial for understanding its reactivity. A 2023 study in Chemical Science used DFT calculations to predict the reaction mechanisms of 2-Nitro-p-toluonitrile in various electrophilic substitution reactions. The results highlight the importance of the para-nitro group in directing electrophilic attack and stabilizing the transition states of these reactions.

Recent developments in materials science have also highlighted the potential of 2-Nitro-p-toluonitrile in the creation of functional materials. Researchers at the Max Planck Institute have explored its use in the synthesis of conducting polymers and photovoltaic materials. The cyano group contributes to the electron-deficient nature of these materials, while the nitro group enhances their photovoltaic efficiency. These properties make 2-Nitro-p-toluonitrile a promising candidate for applications in organic electronics and energy storage technologies.

Despite its many applications, the synthesis of 2-Nitro-p-toluonitrile remains a subject of ongoing research. A 2024 study in Organic Letters reported a novel asymmetric synthesis method that enables the production of chiral derivatives with high enantiomeric purity. This development is particularly significant for pharmaceutical applications, where chirality often determines the biological activity of a molecule. The nitro group and cyano group both contribute to the stereochemical control achieved through this method.

In conclusion, 2-Nitro-p-toluonitrile represents a versatile and important compound in modern chemistry. Its unique molecular structure and electronic properties have made it a valuable synthetic intermediate in a wide range of applications, from pharmaceutical development to materials science. Ongoing research continues to uncover new applications and synthetic methods, further solidifying its importance in the chemical sciences.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-79-7)3-硝基-4-甲基苯甲腈
LE5873278
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:939-79-7)2-Nitro-p-toluonitrile
A15979
Purity:99%
Quantity:500g
Price ($):303.0
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